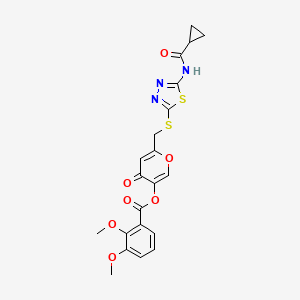

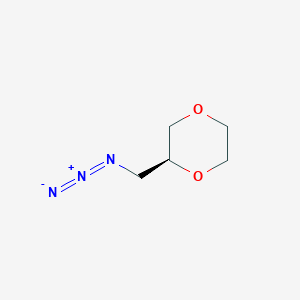

![molecular formula C21H25N3O3S2 B2411321 (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683260-99-3](/img/structure/B2411321.png)

(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Applications

The specific compound (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide appears to be a niche and highly specialized chemical, and direct studies or applications specifically mentioning this compound are not readily available. However, the chemical structure suggests that it may be related to broader classes of compounds like parabens, benzothiazoles, and benzimidazoles, which have been studied extensively. These related classes of compounds exhibit a wide range of applications and properties, which might provide indirect insights into the potential applications of the specific compound .

Parabens and Related Applications

Parabens are a group of chemicals commonly used as preservatives in various consumer products. They possess weak endocrine-disrupting properties and are ubiquitous in the environment, especially in water bodies, due to their widespread use and continuous introduction. Despite their biodegradability, they persist at low concentrations in environments like wastewater effluents, surface water, and sediments. Their interaction with chlorine can lead to the formation of halogenated by-products, raising concerns about their stability and toxicity. This points to the need for further research on their environmental impact and human health implications (Haman et al., 2015).

Benzothiazoles and Medicinal Chemistry

Benzothiazoles are significant in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids and their role in various biological activities. The stability and versatility of the benzothiazole nucleus have led researchers to explore this moiety for developing potential medicinal agents. These efforts have yielded compounds with notable antibacterial activities and potential applications in countering antibiotic resistance. However, the solubility of these compounds remains a challenge for medicinal chemists and formulation scientists (Tiwary et al., 2016).

Benzothiazoles also play a crucial role in chemotherapy, particularly in the treatment of central nervous system (CNS) diseases. Although their CNS side effects are a concern, the need for more potent CNS drugs to address emerging and challenging CNS diseases has driven research in this area. The synthesis and modification of benzothiazoles, imidazothiazoles, and benzimidazoles to create more potent CNS drugs are areas of active research (Saganuwan, 2020).

properties

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-4-6-15-24(5-2)29(26,27)17-13-11-16(12-14-17)20(25)22-21-23(3)18-9-7-8-10-19(18)28-21/h7-14H,4-6,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYSYXIBIOZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)

![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)

![6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)

![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)

![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2411259.png)